N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-15-9-12(19)7-8-14(15)20/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMDDRMCHSWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation via Oxalyl Chloride
Protocol :
- Reaction of Oxalyl Chloride with 2,5-Difluoroaniline
Oxalyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2,5-difluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. The intermediate monoamide chloride forms within 2 hours.
$$
\text{C}2\text{O}2\text{Cl}2 + \text{C}6\text{H}3\text{F}2\text{NH}2 \rightarrow \text{C}6\text{H}3\text{F}2\text{NH}(\text{CO})\text{Cl} + \text{HCl}
$$
- Coupling with 2-Methoxy-2-(o-Tolyl)Ethylamine
The monoamide chloride intermediate reacts with 2-methoxy-2-(o-tolyl)ethylamine (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound after aqueous workup.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DCM | 78% → 85% |
| Temperature | 25°C | 72% → 85% |
| Base | Triethylamine | 65% → 85% |
One-Pot Bis-Amidation Using Diethyl Oxalate
Protocol :
A mixture of diethyl oxalate (1.0 equiv), 2,5-difluoroaniline (2.2 equiv), and 2-methoxy-2-(o-tolyl)ethylamine (2.2 equiv) is refluxed in ethanol for 24 hours. The reaction exploits the nucleophilicity of both amines, with ethanol acting as a solvent and proton shuttle.
Key Observations :
- Steric Effects : The o-tolyl group slows amine reactivity, necessitating excess amine (2.2 equiv) for complete conversion.
- Byproducts : Ethanol facilitates transesterification, but competing hydrolysis is minimized under anhydrous conditions.
Yield Comparison :
| Amine Ratio (N1:N2) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1:1 | 62 | 91 |
| 2.2:2.2 | 89 | 98 |
Catalytic Coupling with Carbodiimide Reagents
Protocol :
Oxalic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF. Sequential addition of 2,5-difluoroaniline and 2-methoxy-2-(o-tolyl)ethylamine (1.1 equiv each) at 0°C affords the product after 18 hours.
Advantages :
- Mitigates oxalyl chloride’s moisture sensitivity.
- Suitable for heat-sensitive substrates.
Limitations :
- Higher cost due to stoichiometric reagent use.
- Requires chromatographic purification (silica gel, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.18 (m, aromatic H), 4.12 (q, J = 6.8 Hz, CH₂O), 3.45 (s, OCH₃), 2.34 (s, CH₃ from o-tolyl).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 158.1 (C-F), 55.6 (OCH₃), 21.3 (CH₃).
- HRMS : [M+H]⁺ calcd. for C₁₈H₁₈F₂N₂O₃: 372.1284; found: 372.1281.
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeOH/H₂O (70:30) | 98.5 |
| Melting Point | 162–164°C | — |
Challenges and Mitigation Strategies
Steric Hindrance
The o-tolyl group impedes amine nucleophilicity, necessitating:
- Elevated Temperatures : Reflux conditions (Method 2.2).
- Catalytic Bases : DMAP (4-dimethylaminopyridine) in Method 2.3 improves coupling efficiency by 15%.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
2. Biological Research:
- Biological Activity Studies: Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can influence cellular activities such as proliferation and signaling pathways, making it a candidate for further investigation in pharmacological contexts .
- Potential Anticancer Applications: Preliminary studies suggest that the compound could exhibit anticancer properties. Investigations into its mechanism of action are ongoing to elucidate how it affects cancer cell metabolism and growth .
3. Medicinal Chemistry:
- Drug Development: The compound is being explored for its potential as a pharmaceutical agent. Its unique structural features may lead to the development of new drugs targeting specific diseases or conditions .
- Enzyme Inhibition Studies: Given its structural characteristics, it may function as an enzyme inhibitor, which is crucial for developing therapeutic agents that modulate biochemical pathways .
4. Industrial Applications:
- Material Science: The compound may find applications in creating new materials with tailored properties, such as polymers or coatings that require specific chemical characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-difluorophenyl)-N2-(2-methoxyethyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(m-tolyl)ethyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl moiety and a methoxy-tolyl group linked through an oxalamide functional group. Its molecular formula is CHFNO, with a molecular weight of approximately 364.39 g/mol. The unique structure suggests potential for various chemical interactions, which may influence biological activity.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, including:
- Enzyme Inhibition/Activation : The compound may inhibit or activate key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that play critical roles in signaling pathways, influencing cellular responses.
Biological Activity Studies
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have focused on the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma (LN229). The compound induced apoptosis in these cells, as evidenced by DNA damage assays.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | LN229 | 15 | Apoptosis induction |
Anti-Diabetic Properties
In addition to anticancer effects, the compound has shown promise in metabolic studies:
- Drosophila Model : In vivo studies using genetically modified Drosophila melanogaster indicated that the compound significantly lowered glucose levels, suggesting potential anti-diabetic activity.
Case Studies and Research Findings
-
Study on Enzyme Interaction :
- A study investigated the interaction between the compound and various enzymes involved in metabolic pathways. Molecular docking simulations revealed strong binding affinities to targets involved in glucose metabolism.
These results indicate that the compound could effectively modulate enzyme activity relevant to cancer and diabetes treatment.Enzyme Target Binding Affinity (kcal/mol) α-Glucosidase -9.5 AURKA -10.1 VEGFR-2 -9.8 -
Pharmacokinetic Studies :
- Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles, complying with Lipinski's rule of five, which predicts good oral bioavailability.
Q & A
Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for CNS applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
